Spermine hydrochloride

Description

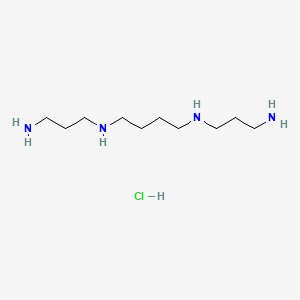

Structure

3D Structure of Parent

Properties

CAS No. |

29605-46-7 |

|---|---|

Molecular Formula |

C10H27ClN4 |

Molecular Weight |

238.80 g/mol |

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H26N4.ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;/h13-14H,1-12H2;1H |

InChI Key |

KBDDIZRDKLGWGW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl |

physical_description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Scientific Research Applications

Molecular Biology and Biochemistry

Spermine hydrochloride plays a crucial role in molecular biology and biochemistry research. Its polycationic nature allows it to interact with nucleic acids, making it valuable for several applications:

- DNA Precipitation and Isolation : Spermine is used to precipitate DNA from low salt aqueous buffers, facilitating the isolation of DNA fragments longer than 100 base pairs. It has been utilized in chromosome isolation and chromatin aggregation .

- Gene Transfer Agents : The compound serves as a building block for preparing gene transfer agents. Its ability to complex with DNA forms nanoparticles with diameters less than 100 nm, enhancing gene delivery systems .

- Crystallization of Nucleic Acids : Spermine has been successfully employed in the crystallization of DNA, which is essential for structural studies of nucleic acids .

- MALDI-MS Matrix : It acts as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), aiding in the analysis of glycoconjugates and oligonucleotides .

Neurobiology

This compound exhibits neuroprotective properties, particularly concerning its interaction with neurotransmitter receptors:

- NMDA Receptor Modulation : Spermine has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor and voltage-activated calcium channels. This inhibition is significant for neuroprotection in acute hippocampal slices .

- Cytokine Inhibition : It suppresses pro-inflammatory cytokine synthesis in human peripheral blood mononuclear cells (PBMCs). Studies indicate that spermine can inhibit tumor necrosis factor (TNF) synthesis induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory conditions .

Cancer Research

The compound's role extends into cancer research, where it has been implicated in modulating cellular processes:

- Autophagy Regulation : Spermine influences autophagy pathways, which are crucial for maintaining cellular homeostasis and preventing cancer cell proliferation. By mimicking caloric restriction, spermine enhances autophagic activity, potentially improving chemotherapy efficacy .

- Lifespan Extension Studies : Research indicates that spermine supplementation can prolong lifespan in model organisms by activating autophagy and reducing oxidative stress, which are critical factors in cancer development .

Dermatological Applications

Recent studies have explored the potential of this compound in dermatology:

- Melanogenesis Enhancement : Spermine has been found to increase melanin production in melanocytes, suggesting its utility as a pigmenting agent for treating hypopigmentation disorders . This effect is mediated through stabilization of tyrosinase-related proteins involved in melanin synthesis.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Comparison with Similar Compounds

Table 1: Comparative Properties of Polyamine Salts

Preparation Methods

Direct Alkylation of 1,4-Butanediamine

The most widely adopted chemical route involves the reaction of 1,4-butanediamine (putrescine) with acrylonitrile to form a bis-cyanoethylated intermediate, N,N′-Bis-(2-cyanoethyl)-1,4-diaminobutane. This intermediate undergoes catalytic hydrogenation in the presence of hydrochloric acid, directly yielding spermine tetrahydrochloride. Subsequent alkalinization with bases such as sodium hydroxide or potassium carbonate converts the salt into free-base spermine, which is then treated with HCl to produce this compound.

Reaction Conditions and Optimization

-

Alkylation Step : A molar ratio of 1,4-butanediamine to acrylonitrile between 1:2 and 1:2.5 ensures complete bis-cyanoethylation. Solvents like methanol or ethanol are preferred, with reaction temperatures maintained at 30–50°C to minimize side reactions.

-

Hydrogenation : Catalytic hydrogenation employs Raney nickel or palladium on carbon at 2.0–5.0 MPa and 60–120°C. The addition of hydrochloric acid during this step facilitates the formation of spermine tetrahydrochloride, which precipitates as a crystalline solid.

-

Yield and Purity : This three-step process achieves an operational yield of ≥68%, with final product purity exceeding 99.5% after vacuum distillation.

Boc-Protected Intermediate Route

An alternative method utilizes tert-butoxycarbonyl (Boc) protection to enhance reaction control. 1,4-Butanediamine is first protected with di-tert-butyl dicarbonate in a dioxane/water solvent system, forming N-Boc-1,4-butanediamine. Subsequent alkylation with acrylonitrile and hydrogenation yields a Boc-protected spermine precursor. Deprotection with hydrochloric acid produces this compound, avoiding the need for alkalinization.

Advantages of Boc Protection

-

Selectivity : Prevents over-alkylation and simplifies purification.

-

Scalability : Boc groups are removed under mild acidic conditions (HCl in methanol), reducing degradation risks.

Enzymatic Synthesis Using Spermine Synthase

Biocatalytic Conversion of Spermidine

Spermine synthase (EC 2.5.1.22) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine, forming spermine. Structural studies of human spermine synthase reveal a conserved binding pocket for spermidine and dcSAM, enabling precise regioselectivity.

Process Parameters

-

Substrate Specificity : Spermidine and dcSAM are required in equimolar ratios.

-

Reaction Efficiency : Enzymatic turnover rates are substrate-dependent, with Kₘ values of 50–100 μM for spermidine.

-

Product Isolation : Spermine is extracted via ion-exchange chromatography and converted to its hydrochloride salt using HCl.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 68–75% | 30–50% |

| Purity | ≥99.5% | 95–98% |

| Cost | Low (bulk chemicals) | High (enzyme production) |

| Reaction Time | 12–24 hours | 48–72 hours |

| Scalability | Industrial-scale | Lab-scale |

Chemical methods dominate industrial production due to superior cost-effectiveness and scalability, whereas enzymatic routes are reserved for high-purity research-grade applications.

Emerging Innovations and Challenges

Q & A

Q. What are the standard protocols for preparing spermine hydrochloride solutions in spectroscopic applications?

this compound is commonly used as a charge-reducing agent in surface-enhanced Raman spectroscopy (SERS). To prepare a solution:

- Dissolve this compound in deionized water at a concentration of 10–100 mM.

- Mix with citrate-capped silver nanoparticles to neutralize their negative surface charge, enabling DNA or other analytes to adsorb onto the metal surface .

- Optimize aggregation by adjusting the spermine-to-nanoparticle ratio to maximize "hotspot" formation for signal enhancement .

Q. How does this compound interact with nucleic acids in buffer systems?

this compound’s polycationic nature allows it to bind the negatively charged phosphate backbone of DNA, stabilizing secondary structures. In PCR or electrophoresis buffers:

- Use concentrations of 0.1–1 mM to prevent DNA aggregation.

- Higher concentrations (>5 mM) may precipitate nucleic acids, requiring titration for specific applications .

Q. What safety protocols are critical when handling this compound in the lab?

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in a dry, cool environment, segregated from strong oxidizers.

- Follow institutional chemical hygiene plans and review SDS for emergency procedures (e.g., spill containment, first aid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spermine’s role in polyamine metabolism studies?

Discrepancies in hepatic spermine levels (e.g., no change in aged mice despite SAM depletion) may arise from:

- Methodological variability : Ensure consistent tissue homogenization and LC-MS/MS protocols to quantify polyamines .

- Compensatory pathways : Investigate alternative polyamine synthesis routes (e.g., arginine decarboxylase) via knockout models or isotopic tracing .

Q. What experimental design considerations optimize this compound’s use in nanoparticle clustering for SERS?

- Charge neutralization : Pre-titrate spermine with nanoparticles using zeta potential measurements to identify the optimal aggregation point .

- Laser wavelength : Match excitation wavelengths to nanoparticle plasmon resonance (e.g., 532 nm for citrate-capped AgNPs).

- Control experiments : Include spermine-free samples to distinguish background noise from analyte-specific signals .

Q. How do structural modifications (e.g., acetylation) of this compound affect its biological activity?

Derivatives like N1,N12-Diacetylthis compound exhibit altered binding affinity due to reduced positive charge:

Q. What strategies validate the reproducibility of spermine-dependent chromatography separations?

When using this compound in buffer systems (e.g., LiChrospher RP columns):

- Column conditioning : Pre-equilibrate with spermine-containing buffer (e.g., 2 mM in 20 mM cacodylate, pH 6.5) to stabilize interactions .

- Batch-to-batch consistency : Source high-purity spermine (≥98%) and validate via NMR or mass spectrometry .

Methodological Guidance

Q. How to formulate a research question on this compound’s role in epigenetic regulation?

- Gap identification : Review literature on polyamine-DNA methylation links (e.g., SAM depletion effects).

- Hypothesis : "Spermine modulates DNA methyltransferase activity by altering chromatin compaction."

- Experimental approach : Use ChIP-seq to compare methylation patterns in spermine-treated vs. knockout cell lines .

Q. What statistical approaches address variability in spermine quantification assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.